2-Acetamidoethyl morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(11)9-2-3-10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAHCYRJQAZPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Acetamidoethyl Morpholine and Analogous Structures
Direct Synthesis Strategies for N-(2-Acetamidoethyl)morpholine
The direct synthesis of N-(2-acetamidoethyl)morpholine can be approached through two primary strategies: the alkylation of morpholine (B109124) followed by amination and subsequent acetylation, or through the formation of an amide bond with a pre-functionalized morpholine derivative.
Amination and Alkylation Reactions on Morpholine
One direct route to N-substituted morpholines involves the alkylation of the morpholine nitrogen. This can be achieved by reacting morpholine with a suitable electrophile. For the synthesis of 2-acetamidoethyl morpholine, this would ideally involve an alkylating agent already containing the acetamido group, such as N-(2-haloethyl)acetamide. The reaction proceeds via nucleophilic substitution, where the secondary amine of the morpholine ring attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-C bond.
Alternatively, a two-step process can be employed starting with the alkylation of morpholine with a 2-haloethanol to form N-(2-hydroxyethyl)morpholine. This intermediate can then be converted to an aminoethyl derivative, which is subsequently acetylated. Another approach involves the reaction of morpholine with ethylene (B1197577) oxide to yield N-(2-hydroxyethyl)morpholine, which can then be further functionalized.
A related strategy involves the phase-transfer catalyzed alkylation of morpholine with 1,2-dichloroethane, which can lead to the formation of 1,2-dimorpholinoethane. researchgate.net While this specific outcome results in a disubstituted product, the underlying principle of morpholine alkylation is a cornerstone of synthesizing N-substituted derivatives.
Amide Bond Formation and Acetylation Techniques
A more common and often more efficient strategy for the synthesis of this compound involves the acetylation of a precursor amine, specifically N-(2-aminoethyl)morpholine. This method focuses on the formation of the robust amide bond.
Standard acetylation procedures can be employed, such as the use of acetic anhydride (B1165640) or acetyl chloride. In a typical reaction, N-(2-aminoethyl)morpholine is treated with a slight excess of the acetylating agent, often in the presence of a base to neutralize the acid byproduct. The reaction is generally exothermic and proceeds readily to completion, yielding the desired N-(2-acetamidoethyl)morpholine.
A patent for the preparation of N-acetyl morpholine describes the reaction of morpholine with acetic anhydride or methyl acetate (B1210297). google.com This methodology can be directly adapted for the acetylation of N-(2-aminoethyl)morpholine. The use of an ionic liquid catalyst in the reaction of morpholine with ethyl acetate has also been reported to improve conversion rates and yield of N-acetyl morpholine, a principle that could be applied to the target molecule's synthesis. google.com
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors and intermediates. These molecules provide the foundational scaffolds upon which the final product is built.
Preparation of 2-Haloacetylmorpholine Derivatives (e.g., 2-chloro-1-(morpholin-4-yl)ethanone)
A crucial intermediate for various morpholine-based syntheses is 2-chloro-1-(morpholin-4-yl)ethanone. This compound can be synthesized by the reaction of morpholine with chloroacetyl chloride in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in an inert solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the acylation. nih.gov This haloacetylated morpholine is a versatile building block that can be used to introduce the morpholino-acetyl moiety into other molecules.
| Reactants | Reagents | Solvent | Conditions | Product | Yield |
| Morpholine, Chloroacetyl chloride | Triethylamine or Potassium Carbonate | Dichloromethane | 0-5 °C to room temperature | 2-chloro-1-(morpholin-4-yl)ethanone | 90% nih.gov |
Formation of Aminoethyl-Containing Morpholine Precursors
The synthesis of N-(2-aminoethyl)morpholine is a critical step in the amide bond formation route to this compound. Several methods have been reported for its preparation.
One method involves a multi-step synthesis starting from ethanolamine. Ethanolamine is first reacted with benzyl (B1604629) chloroformate under alkaline conditions to protect the amine. The resulting intermediate is then reacted with 4-tosyl chloride, followed by reaction with morpholine to form an intermediate which, upon catalytic hydrogenation, yields N-(2-aminoethyl)morpholine. chemrxiv.org
Another approach starts from 2-morpholinoacetonitrile. This precursor is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The reaction mixture is typically heated to reflux to ensure complete conversion. Following the reduction, a careful workup is performed to quench the excess reducing agent and isolate the N-(2-aminoethyl)morpholine product. chemicalbook.com
| Starting Material | Key Reagents | Final Product | Reported Yield |
| Ethanolamine | Benzyl chloroformate, 4-tosyl chloride, Morpholine, H2/Pd-C | N-(2-aminoethyl)morpholine | High chemrxiv.org |
| 2-Morpholinoacetonitrile | Lithium aluminum hydride (LiAlH4) | N-(2-aminoethyl)morpholine | 72% chemicalbook.com |
Derivatization Strategies for Expanding Molecular Complexity
Once this compound is synthesized, it can serve as a scaffold for further derivatization to expand its molecular complexity and explore its potential in various applications. The presence of the morpholine ring and the amide group offers several handles for chemical modification.
The nitrogen atom of the morpholine ring, although less nucleophilic than in non-acylated amines, can still undergo further reactions. For instance, it can be quaternized to form morpholinium salts. The amide nitrogen, being part of a stable functional group, is generally unreactive. However, the carbonyl oxygen can participate in hydrogen bonding, which can influence the molecule's physical properties and interactions with other molecules.
A more versatile approach to derivatization involves introducing additional functional groups to the morpholine ring itself or to the ethyl chain. For example, if a precursor with a modifiable morpholine ring is used, such as a morpholine with a hydroxyl group, this can be further functionalized.
Furthermore, the core structure of this compound can be incorporated into larger molecules. For instance, the terminal methyl group of the acetyl moiety could potentially be functionalized, or the entire this compound unit can be attached to other molecular frameworks. The synthesis of various morpholine derivatives has been reported, including the reaction of morpholine with ethyl chloroacetate (B1199739) to form morpholin-N-ethyl acetate, which can be further reacted to create triazole derivatives. researchgate.net This highlights the potential for the N-methylene group in such compounds to be a site for further reactions.
Derivatization can also be achieved through reactions involving the entire morpholine moiety. For example, morpholine can undergo nitrosation under acidic conditions with sodium nitrite (B80452) to form N-nitrosomorpholine. nih.gov This reaction is often used for the analytical determination of morpholine but also demonstrates a pathway for chemical modification.
Generation of Morpholine-Acetamide Hybrid Compounds
The fundamental approach to generating morpholine-acetamide hybrid compounds typically involves the reaction of a morpholine-containing amine with an acetylating agent or the coupling of a morpholine derivative with an acetamide-containing moiety. A common and efficient route begins with the preparation of an intermediate, 2-chloro-1-(morpholin-4-yl)ethanone, which serves as a versatile building block. nih.gov
The synthesis of this key intermediate is achieved by reacting morpholine with chloroacetyl chloride in the presence of a base such as triethylamine or potassium carbonate in a suitable solvent like anhydrous dichloromethane. The reaction is typically carried out at a low temperature (0-5 °C) to control the reactivity of the acid chloride. nih.gov
Table 1: Synthesis of 2-chloro-1-(morpholin-4-yl)ethanone nih.gov
| Reactants | Reagents/Solvents | Reaction Conditions | Product |
| Morpholine, Chloroacetyl chloride | Triethylamine, Anhydrous Dichloromethane | 0-5 °C, then room temperature for 6h | 2-chloro-1-(morpholin-4-yl)ethanone |
With the 2-chloro-1-(morpholin-4-yl)ethanone intermediate in hand, a variety of morpholine-acetamide derivatives can be synthesized through nucleophilic substitution reactions. This is accomplished by reacting the chloro-intermediate with a range of primary or secondary amines, phenols, or thiols. These reactions are typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) in the presence of a base like triethylamine and a catalyst such as anhydrous potassium iodide to facilitate the substitution. nih.gov This method allows for the generation of a diverse library of morpholine-acetamide hybrid compounds.
For instance, the reaction of 2-chloro-1-(morpholin-4-yl)ethanone with another equivalent of morpholine yields 1,2-di(morpholin-4-yl)ethanone. nih.gov Similarly, reaction with pyrrolidine (B122466) produces 1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethanone. nih.gov Aromatic amines can also be employed; for example, reaction with 4-fluoroaniline (B128567) gives 2-((4-fluorophenyl)amino)-1-(morpholin-4-yl)ethanone. nih.gov
Table 2: Examples of Morpholine-Acetamide Derivatives Synthesized from 2-chloro-1-(morpholin-4-yl)ethanone nih.gov
| Nucleophile | Product | Yield (%) |
| Morpholine | 1,2-di(morpholin-4-yl)ethanone | 85 |
| Pyrrolidine | 1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethanone | 80 |
| 4-Fluoroaniline | 2-((4-fluorophenyl)amino)-1-(morpholin-4-yl)ethanone | 71 |
| Benzylamino | 2-(benzylamino)-1-(morpholin-4-yl)ethanone | 74 |
| Phenoxy | 1-(morpholin-4-yl)-2-phenoxyethanone | 78 |
A more direct synthesis of N-(2-morpholinoethyl)acetamide can be achieved through the acetylation of 2-morpholinoethanamine. This straightforward reaction involves treating 2-morpholinoethanamine with an acetylating agent like acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the acid byproduct.
Integration of 2-Acetamidoethyl Moieties into Polycyclic and Heterocyclic Systems (e.g., Peptoids, Indoles, Thiazoles, Benzimidazoles)
The this compound scaffold can be incorporated into a variety of larger and more complex molecular frameworks, including peptoids, indoles, thiazoles, and benzimidazoles, to modulate their physicochemical and biological properties.
Peptoids: Peptoids, or N-substituted glycines, are a class of peptidomimetics that are resistant to proteolysis. The integration of a this compound moiety can be readily achieved using the "submonomer" solid-phase synthesis method. nih.govsemanticscholar.orgrsc.orguobaghdad.edu.iq This technique involves a two-step iterative cycle: acylation of the resin-bound amine with a haloacetic acid (e.g., bromoacetic acid), followed by a nucleophilic displacement of the halide with a primary amine. To incorporate the desired moiety, 4-(2-aminoethyl)morpholine (B49859) can be used as the primary amine in the displacement step. nih.govsemanticscholar.orgrsc.orguobaghdad.edu.iq Subsequent acetylation of the newly introduced secondary amine would yield the desired 2-acetamidoethyl side chain within the peptoid sequence. This modular approach allows for the precise placement of the this compound unit at any desired position within the peptoid chain.
Indoles: The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. The this compound moiety can be appended to the indole ring system, typically through the formation of an amide bond. A common strategy involves the synthesis of an indole-2-carboxylic acid derivative, which is then coupled with 2-morpholinoethylamine using standard peptide coupling reagents. mdpi.comnih.govnih.gov For example, an indole-2-carboxylic acid can be activated with a coupling agent such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA), followed by the addition of 2-morpholinoethylamine to form the corresponding indole-2-carboxamide. mdpi.comnih.govnih.gov
Thiazoles: The thiazole (B1198619) ring is another important heterocycle with diverse applications. The this compound functionality can be linked to a thiazole ring through an acetamide (B32628) bridge. One synthetic route involves the reaction of a 2-aminothiazole (B372263) derivative with chloroacetyl chloride to form a 2-chloro-N-(thiazol-2-yl)acetamide intermediate. acs.org This intermediate can then undergo a nucleophilic substitution reaction with morpholine to yield the desired N-(thiazol-2-yl)-2-morpholinoacetamide. acs.org Alternatively, a pre-formed morpholine-acetamide fragment can be coupled to a thiazole precursor.
Benzimidazoles: Similar to the other heterocyclic systems, the this compound moiety can be integrated into benzimidazole (B57391) scaffolds. A versatile method starts with 2-(chloromethyl)-1H-benzimidazole, which can react with morpholine to produce 4-((1H-benzimidazol-2-yl)methyl)morpholine. mdpi.com This intermediate can then be further functionalized. For instance, N-alkylation with benzyl chloride followed by reaction with a 2-chloro-N-arylacetamide can lead to the formation of complex benzimidazolium salts bearing a morpholinomethyl group. mdpi.com The acetamide linkage can be introduced by coupling a suitable benzimidazole carboxylic acid with 2-morpholinoethylamine.
Stereoselective Synthesis of Chiral this compound Analogues
The development of stereoselective methods for the synthesis of chiral morpholine derivatives is of great interest due to the often-observed stereospecificity of biological activity. Achieving stereocontrol in the synthesis of this compound analogues can be approached in several ways.
One strategy involves the use of chiral starting materials. For example, an enantiomerically pure amino alcohol can be used as a precursor to construct the chiral morpholine ring. nih.gov The subsequent elaboration of a side chain to introduce the acetamidoethyl group would then lead to the desired chiral product.
Furthermore, organocatalytic methods are emerging as a valuable tool for the asymmetric synthesis of heterocycles. For instance, an organocatalytic enantioselective chlorocycloetherification of alkenols has been developed to furnish chiral morpholines containing a quaternary stereocenter. rsc.org Such strategies could potentially be adapted to create chiral precursors for this compound analogues.
A copper-promoted oxyamination of alkenes has also been reported as a method for the stereoselective synthesis of 2-aminomethyl functionalized morpholines. nih.gov This reaction involves the intramolecular addition of an alcohol and intermolecular coupling with an amine across a double bond. This method offers a direct route to aminomethyl-substituted morpholines which could then be acylated to provide the target acetamide.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR Spectroscopy:
The proton NMR spectrum is anticipated to show distinct signals for the protons of the morpholine (B109124) ring, the ethyl bridge, and the acetamido group. The protons on the carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring will exhibit characteristic chemical shifts.
Morpholine Protons: The protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to appear as a triplet at approximately 3.6-3.8 ppm. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are also expected to be a triplet, but shifted slightly upfield to around 2.4-2.6 ppm.
Ethyl Bridge Protons: The two methylene (B1212753) groups of the ethyl bridge will be distinct. The methylene group attached to the morpholine nitrogen (-N-CH₂-) is predicted to resonate as a triplet around 2.5-2.7 ppm. The other methylene group, bonded to the amide nitrogen (-NH-CH₂-), is expected to be a quartet (or triplet of triplets) in the range of 3.2-3.4 ppm, influenced by coupling to both the adjacent methylene protons and the amide proton.
Acetamido Protons: The methyl protons of the acetyl group will appear as a sharp singlet at approximately 1.9-2.1 ppm. The amide proton (-NH-) is expected to be a broad singlet or a triplet (due to coupling with the adjacent CH₂) in the region of 6.0-8.0 ppm, with its exact chemical shift being dependent on solvent and concentration.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide complementary information, with a unique signal for each chemically distinct carbon atom in the molecule.
Morpholine Carbons: The carbons adjacent to the oxygen (O-CH₂) are expected to have a chemical shift in the range of 66-68 ppm. The carbons adjacent to the nitrogen (N-CH₂) will likely appear around 53-55 ppm.
Ethyl Bridge Carbons: The carbon of the ethyl group attached to the morpholine nitrogen (-N-CH₂-) is predicted to be in the region of 56-58 ppm. The carbon atom adjacent to the amide nitrogen (-NH-CH₂-) is expected to resonate at approximately 38-40 ppm.
Acetamido Carbons: The carbonyl carbon (C=O) of the amide group will be the most downfield signal, typically appearing in the range of 170-172 ppm. The methyl carbon of the acetyl group is expected at around 22-24 ppm.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Morpholine O-CH₂ | ~3.7 (t) | ~67 |
| Morpholine N-CH₂ | ~2.5 (t) | ~54 |
| -N-CH₂- (ethyl) | ~2.6 (t) | ~57 |
| -NH-CH₂- (ethyl) | ~3.3 (q) | ~39 |
| -NH- | ~7.0 (br s) | - |
| CH₃-C=O | ~2.0 (s) | ~23 |
| C=O | - | ~171 |
Infrared (IR) and Mass Spectrometry for Molecular Confirmation
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule, while mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the molecular structure.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its amide and morpholine functionalities. researchgate.netresearchgate.netnih.gov
N-H Stretch: A moderate to strong absorption band is anticipated in the region of 3300-3250 cm⁻¹ due to the stretching vibration of the N-H bond in the secondary amide.
C-H Stretch: Multiple bands in the 3000-2800 cm⁻¹ region will be present, corresponding to the C-H stretching vibrations of the morpholine and ethyl groups.
C=O Stretch (Amide I): A strong, sharp absorption band is expected in the range of 1650-1630 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a secondary amide.
N-H Bend (Amide II): A moderate absorption band should appear around 1560-1540 cm⁻¹, corresponding to the N-H bending vibration.
C-O-C Stretch: The ether linkage in the morpholine ring will give rise to a strong C-O-C stretching band, typically in the 1120-1080 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3300 - 3250 |
| Alkyl C-H | Stretch | 3000 - 2800 |
| Amide C=O | Stretch (Amide I) | 1650 - 1630 |
| Amide N-H | Bend (Amide II) | 1560 - 1540 |
| Ether C-O-C | Stretch | 1120 - 1080 |
Mass Spectrometry:
Mass spectrometry provides the molecular weight of the compound and insights into its structure through analysis of its fragmentation patterns. For this compound (C₈H₁₆N₂O₂), the expected molecular weight is approximately 172.23 g/mol . The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 172.
Key fragmentation pathways would involve cleavage of the bonds within the ethyl bridge and the morpholine ring. nist.gov Common fragments would include:
Alpha-cleavage adjacent to the morpholine nitrogen, leading to the loss of an acetamidoethyl radical and the formation of a stable morpholinium ion fragment.
Cleavage of the C-C bond in the ethyl bridge.
Fragmentation of the morpholine ring itself, leading to characteristic smaller fragments.
Loss of the acetyl group (CH₃CO•), resulting in a fragment at M-43.
| m/z | Possible Fragment Ion |
|---|---|
| 172 | [M]⁺ (Molecular Ion) |
| 129 | [M - CH₃CO]⁺ |
| 100 | [Morpholinomethyl cation]⁺ |
| 86 | [Morpholinium ion]⁺ |
| 43 | [CH₃CO]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been specifically reported, analysis of a closely related and more complex molecule, N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate, provides valuable insights into the expected solid-state conformation. researchgate.netrsc.org
Based on this related structure, the following features can be anticipated for the crystal structure of this compound:
Morpholine Ring Conformation: The morpholine ring is expected to adopt a stable chair conformation. This is a common and energetically favorable conformation for six-membered saturated heterocyclic rings.
Amide Group Geometry: The amide group is likely to be planar, a characteristic feature due to the delocalization of the lone pair of electrons on the nitrogen atom with the carbonyl group.
Intramolecular and Intermolecular Interactions: The presence of the amide N-H group and the oxygen and nitrogen atoms of the morpholine ring allows for the formation of a network of hydrogen bonds. In the solid state, it is highly probable that intermolecular N-H···O=C hydrogen bonds would be a dominant feature, linking molecules into chains or more complex networks. Intramolecular hydrogen bonding is less likely due to the flexibility of the ethyl chain.
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric space groups are common for such molecules |
| Morpholine Ring | Chair conformation |
| Amide Group | Planar geometry |
| Key Interactions | Intermolecular N-H···O=C hydrogen bonding |
Computational and Theoretical Investigations of 2 Acetamidoethyl Morpholine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of 2-Acetamidoethyl morpholine (B109124). By solving the Schrödinger equation for the molecule, researchers can obtain a wealth of information about its properties at the atomic and molecular levels.
A key aspect of these calculations is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. For 2-Acetamidoethyl morpholine, this would involve finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. The presence of the flexible ethylacetamide side chain and the morpholine ring suggests that multiple low-energy conformations may exist.
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen and nitrogen atoms of the morpholine ring and the carbonyl oxygen of the acetamido group are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding.
The HOMO and LUMO energies are critical for understanding the molecule's reactivity. The HOMO energy is related to the ability of the molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For molecules with similar structures, it has been observed that the introduction of certain functional groups can modulate this gap and, consequently, the reactivity.
Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study the electronic structure in more detail. NBO analysis provides information about the delocalization of electron density and the nature of the bonding within the molecule. For this compound, NBO analysis could reveal hyperconjugative interactions that contribute to its stability.
The following table summarizes some of the key electronic properties that can be obtained from quantum chemical calculations for this compound, based on typical values for similar organic molecules.
| Property | Description | Predicted Significance for this compound |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | A fundamental parameter indicating the overall stability of the molecule. |
| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the presence of heteroatoms (O, N), influencing its solubility and intermolecular interactions. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. |
Molecular Dynamics and Conformational Analysis
The conformational flexibility of this compound is a critical determinant of its physical and biological properties. The molecule possesses several rotatable bonds, including those in the ethyl chain and the single bond between the carbonyl carbon and the nitrogen atom of the acetamide (B32628) group. This flexibility allows the molecule to adopt a variety of different shapes, or conformations.
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. In an MD simulation, the atoms in the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion. By simulating the molecule's movements over time, researchers can explore its conformational landscape and identify the most stable and frequently occurring conformations.
For this compound, an MD simulation would reveal the dynamic interplay between the morpholine ring and the acetamidoethyl side chain. The morpholine ring itself can exist in different conformations, with the chair form being the most stable, similar to cyclohexane. The orientation of the substituent on the nitrogen atom can be either axial or equatorial. The simulation would show the preferred orientation and the energy barriers between different ring puckering states.
Furthermore, the rotation around the single bonds in the side chain leads to a complex potential energy surface with multiple local minima corresponding to different conformers. The relative energies of these conformers determine their populations at a given temperature. The results of a conformational analysis can be presented in a Ramachandran-like plot, showing the distribution of dihedral angles and the corresponding energies.
The table below illustrates the key torsional angles that would be of interest in a conformational analysis of this compound.
| Torsional Angle | Description | Expected Conformational Influence |
| O-C-C-N (in morpholine ring) | Defines the puckering of the morpholine ring. | The chair conformation is expected to be the most stable. |
| C-N-C-C (ethyl chain) | Rotation around the N-C bond of the ethyl group. | Influences the orientation of the acetamide group relative to the morpholine ring. |
| N-C-C-N (ethyl chain) | Rotation around the C-C bond of the ethyl group. | Determines the overall extension of the side chain. |
| C-C-N-C (amide bond) | Rotation around the C-N amide bond. | This bond has partial double bond character, leading to cis and trans isomers, with the trans conformation being generally more stable. |
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm the molecular structure and provide a more detailed understanding of its vibrational and electronic properties.
Vibrational Spectroscopy (FTIR and Raman): Quantum chemical calculations, typically at the DFT level, can be used to predict the vibrational frequencies and intensities of the normal modes of vibration. These calculated frequencies correspond to the peaks observed in the infrared (IR) and Raman spectra. By analyzing the atomic displacements associated with each calculated frequency, a detailed assignment of the experimental spectral bands can be made. For this compound, characteristic vibrational modes would include the N-H and C-H stretching vibrations, the C=O stretching of the amide group (Amide I band), the N-H bending and C-N stretching (Amide II band), and various vibrations associated with the morpholine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei. Quantum chemical methods can be used to calculate the magnetic shielding tensors of the atoms in the molecule, from which the NMR chemical shifts can be predicted. These predictions can be invaluable in assigning the complex NMR spectra of molecules like this compound, especially for distinguishing between different conformers or isomers.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. These calculations provide information about the energies of electronic transitions and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to n→π* and π→π* transitions associated with the amide chromophore.
The following table provides a summary of the types of spectroscopic data that can be predicted computationally.
| Spectroscopic Technique | Predicted Parameters | Significance for this compound |
| FTIR/Raman | Vibrational frequencies and intensities. | Assignment of experimental spectra, identification of functional groups, and conformational analysis. |
| ¹H and ¹³C NMR | Chemical shifts and coupling constants. | Structural elucidation and confirmation, identification of different chemical environments for protons and carbons. |
| UV-Vis | Electronic transition energies and oscillator strengths. | Understanding the electronic structure and identifying chromophores within the molecule. |
Ligand-Target Docking and Molecular Modeling Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. frontiersin.org These studies are fundamental in drug discovery and design, as they can help to identify potential biological targets for a molecule and to understand the molecular basis of its activity. researchgate.netscielo.br
For this compound, molecular docking studies could be performed to investigate its potential to interact with various biological targets. The process involves generating a large number of possible binding poses of the ligand in the active site of the receptor and then using a scoring function to rank these poses based on their predicted binding affinity. frontiersin.org The scoring function typically takes into account factors such as intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Given the structural features of this compound, it could potentially interact with a variety of protein targets. The morpholine ring is a common scaffold in many bioactive compounds, and the acetamide group can participate in hydrogen bonding. For example, docking studies could explore its interaction with enzymes where related morpholine-containing compounds have shown activity.
The results of a molecular docking study would typically be presented as a binding score (e.g., in kcal/mol), which is an estimate of the binding free energy, and a detailed visualization of the predicted binding pose. This visualization would show the specific amino acid residues in the active site that interact with the ligand and the nature of these interactions.
Molecular dynamics simulations of the ligand-receptor complex can be performed after docking to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the interactions. These simulations can reveal how the ligand and the protein adapt to each other upon binding and can provide a more accurate estimation of the binding free energy.
The table below outlines the key aspects of ligand-target docking and molecular modeling studies for this compound.
| Modeling Technique | Information Obtained | Potential Applications for this compound |
| Molecular Docking | Predicted binding pose and binding affinity (score). | Identification of potential biological targets, understanding of key protein-ligand interactions. |
| Molecular Dynamics of Complex | Stability of the binding pose, dynamic behavior of the complex. | Refinement of the docked pose, more accurate estimation of binding free energy. |
| Binding Free Energy Calculations | Quantitative prediction of the binding affinity. | Ranking of potential ligands, guiding lead optimization in drug discovery. |
Mechanistic Insights into in Vitro Biological Activities of 2 Acetamidoethyl Morpholine Analogues
In Vitro Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, mTOR, MAO, COX)
The morpholine (B109124) ring is a key structural feature in a variety of compounds designed to inhibit specific enzymes. nih.gov Its ability to participate in molecular interactions and influence the pharmacokinetic properties of a molecule makes it a valuable component in the development of enzyme inhibitors. nih.govmdpi.come3s-conferences.orgresearchgate.net
Carbonic Anhydrase (CA) Carbonic anhydrase inhibitors block the action of the CA enzyme, which is responsible for the reversible hydration of carbon dioxide to carbonic acid. nih.govdroracle.ai This inhibition disrupts processes like bicarbonate resorption in the kidneys and aqueous humor production in the eye. nih.govdroracle.aiwikipedia.org Morpholine-based derivatives have shown significant inhibitory activity against carbonic anhydrase. nih.gov For instance, a series of morpholine-acetamide derivatives were evaluated for their CA inhibition, with several compounds showing potent activity. nih.gov Similarly, morpholine-derived thiazoles have been identified as inhibitors of bovine carbonic anhydrase-II (CA-II), with some derivatives showing higher affinity than the standard inhibitor, acetazolamide (B1664987). rsc.org
In one study, the most active morpholine-acetamide derivatives, compounds 1h and 1c , demonstrated IC50 values of 8.12 µM and 8.80 µM, respectively, which were comparable to the standard acetazolamide (IC50 of 7.51 µM). nih.gov Kinetic analysis of a potent morpholine-derived thiazole (B1198619) (compound 24 ) revealed concentration-dependent inhibition with a Kᵢ value of 9.64 ± 0.007 μM. rsc.org
Table 1: In Vitro Carbonic Anhydrase Inhibition by Morpholine Analogues
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 1c | Carbonic Anhydrase | 8.80 | nih.gov |
| 1h | Carbonic Anhydrase | 8.12 | nih.gov |
| Acetazolamide (Standard) | Carbonic Anhydrase | 7.51 | nih.gov |
| Compound 24 | Bovine CA-II | Kᵢ = 9.64 | rsc.org |
mTOR (Mammalian Target of Rapamycin) The mammalian target of rapamycin (B549165) (mTOR) is a kinase involved in cellular growth, proliferation, and metabolism, making it a key target in cancer therapy. nih.gov The morpholine moiety is a crucial component in many mTOR inhibitors, enhancing both potency and selectivity. nih.govmdpi.com ATP-competitive mTOR inhibitors often contain morpholine or similar rings to improve solubility and facilitate favorable interactions within the kinase's hinge region. researchgate.net
Replacing the standard morpholine in pyrazolopyrimidine inhibitors with bridged or chiral morpholines has led to dramatic improvements in selectivity for mTOR over the related PI3Kα enzyme. researchgate.netresearcher.life This has resulted in analogues with subnanomolar mTOR IC50 values and selectivity of up to 26,000-fold versus PI3Kα. researchgate.net For example, one study synthesized morpholine-substituted tetrahydroquinoline (THQ) derivatives, with compound 10e emerging as a highly potent candidate against the A549 lung cancer cell line with an IC50 of 0.033 µM. mdpi.com Another potent and selective mTOR inhibitor, R28 , which features a modified morpholine base, exhibited an IC50 of 3.6 nM. mdpi.com
Monoamine Oxidase (MAO) Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are important targets for treating neurodegenerative and depressive disorders. nih.govscienceopen.com Morpholine-based chalcones have been investigated as potent and selective MAO inhibitors. nih.govmdpi.com
In a study of nine morpholine-containing chalcones, most compounds potently inhibited MAO-B. nih.gov The most potent, compound MO1 , had an IC50 value of 0.030 µM for MAO-B and acted as a reversible, mixed-type inhibitor with a Kᵢ of 0.018 µM. nih.govresearchgate.net Another compound, MO5 , was identified as a dual-acting inhibitor, targeting both MAO-B and acetylcholinesterase (AChE), with an IC50 of 6.1 µM for AChE. nih.gov The inhibitory mechanism for MO5 on AChE was determined to be reversible and competitive (Kᵢ = 2.52 µM). nih.govresearchgate.net
Table 2: In Vitro MAO and AChE Inhibition by Morpholine-Chalcone Analogues
| Compound | Target Enzyme | IC50 (µM) | Kᵢ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| MO1 | MAO-B | 0.030 | 0.018 | Reversible, Mixed | nih.govresearchgate.net |
| MO5 | AChE | 6.1 | 2.52 | Reversible, Competitive | nih.govresearchgate.net |
| MO7 | MAO-A | 7.1 | N/A | N/A | nih.gov |
| MO9 | AChE | 12.01 | 7.04 | Reversible, Noncompetitive | nih.gov |
Cyclooxygenase (COX) Cyclooxygenase (COX) enzymes, with isoforms COX-1 and COX-2, are involved in the synthesis of prostaglandins (B1171923) from arachidonic acid and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Novel 2-(morpholinyl)-N-substituted phenylquinazolin-4-amines have been designed and developed as selective COX-2 inhibitors. researchgate.net In vitro assays confirmed the selectivity of these compounds for the COX-2 receptor. researchgate.net For instance, compound 5d from this series was found to be a particularly potent anti-inflammatory agent with substantial COX-2 selectivity. researchgate.net Indolizine derivatives containing a morpholine moiety have also shown promise as COX-2 inhibitors, with activities in the micromolar range. mdpi.com
Molecular Interactions with Biological Targets in Cell-Free Systems
Molecular docking and simulation studies provide critical insights into how 2-acetamidoethyl morpholine analogues interact with their biological targets at an atomic level. These computational methods help elucidate the specific binding modes, key amino acid interactions, and conformational changes that underpin the inhibitory activity of these compounds. rsc.org
The morpholine ring itself is often crucial for these interactions. The oxygen atom of the morpholine can form hydrogen bonds with residues in the catalytic active sites of enzymes, while the nitrogen atom can also participate in key binding events. researchgate.net For example, in mTOR inhibitors, an amide linkage connecting an aromatic ring to the core structure enables hydrogen bond interactions with the TYR2225 residue in the active site. mdpi.com
In the case of sigma-1 (σ1) receptor ligands, molecular docking of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide revealed a salt bridge between the ionized morpholine ring and the Asp126 residue. sonar.ch This compound also showed important short contacts with residues Tyr120, His154, and Trp164 within the ligand-binding pocket. sonar.ch
For carbonic anhydrase inhibitors, morpholine-based acetamide (B32628) derivatives were found to bind within the active site of the target protein HIF-1α. nih.gov Key interacting amino acid residues included ARG165, ASN230, CYS128, GLY216, GLN192, CYS191, TRP215, SER195, VAL213, and GLN80. nih.gov The morpholine and thiazole moieties in other CA inhibitors are thought to enhance inhibitory efficacy by interacting with the target bovine CA-II binding sites. rsc.org
Molecular modeling of morpholine-chalcone inhibitors of MAO-B suggests that the morpholine ring plays a key role in binding affinity. mdpi.com Similarly, studies on indolizine-based COX-2 inhibitors indicated that hydrophobic interactions were the major contributor to their inhibitory activity. mdpi.com
Receptor Binding Affinity and Ligand-Receptor Complex Formation (in vitro)
In vitro binding assays are essential for quantifying the affinity of a ligand for its receptor and understanding the formation of the ligand-receptor complex. nih.gov These studies provide key parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC50), which are measures of a compound's binding potency. nih.gov
For this compound analogues, binding affinity has been characterized for several receptor types. A notable example is 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide (compound 1) , which was evaluated for its binding against σ1 and σ2 receptors. sonar.ch Compound 1 demonstrated a high affinity for the σ1 receptor with a Kᵢ value of 42 nM and was 36-times more selective for the σ1 receptor over the σ2 receptor. sonar.ch
In another context, morpholine-based cyclopentapeptides have been developed as ligands for αvβ3 and αvβ5 integrins. nih.gov Biological assays showed that a cyclopentapeptide containing D-morpholine-3-COOH was capable of binding to the αvβ3 integrin with a low nanomolar affinity, demonstrating a clear link between the stereochemistry of the morpholine component and its receptor binding preference. nih.gov
In Vitro Cell-Based Mechanistic Studies (e.g., cellular uptake, intracellular localization, pathway modulation in cell lines)
Cell-based assays provide a biologically relevant context to investigate the mechanisms of action of drug candidates, bridging the gap between cell-free enzyme inhibition and whole-organism responses. nih.govnuvisan.com These in vitro studies can elucidate a compound's effects on cellular processes such as proliferation, apoptosis, and signaling pathway modulation. mdpi.com
Analogues of this compound have been evaluated in various cancer cell lines to determine their antiproliferative effects. Morpholine-substituted tetrahydroquinoline (THQ) derivatives, designed as mTOR inhibitors, exhibited potent and selective cytotoxicity against lung (A549), breast (MCF-7), and triple-negative breast (MDA-MB-231) cancer cell lines, with minimal toxicity towards normal Vero cells. mdpi.com The most promising compound, 10e , showed exceptional activity against A549 cells, with an IC50 value of 0.033 µM, and was found to induce apoptosis in a dose-dependent manner. mdpi.com
Similarly, morpholine-acetamide derivatives were tested for their antitumor activity against the ID8 ovarian cancer cell line. nih.gov Compounds 1h and 1i significantly inhibited the proliferation of these cells with IC50 values of 9.40 µM and 11.2 µM, respectively, comparable to the standard drug cisplatin (B142131) (IC50 8.50 µM). nih.gov Further mechanistic studies using immunoblotting on MCF7 cells confirmed that dimorpholinoquinazoline-based compounds could inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov
Table 3: In Vitro Cytotoxicity of Morpholine Analogues in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 10d | A549 | Lung | 0.062 | mdpi.com |
| MCF-7 | Breast | 0.58 | mdpi.com | |
| MDA-MB-231 | Triple-Negative Breast | 1.003 | mdpi.com | |
| 10e | A549 | Lung | 0.033 | mdpi.com |
| 10h | MCF-7 | Breast | 0.087 | mdpi.com |
| 1h | ID8 | Ovarian | 9.40 | nih.gov |
| 1i | ID8 | Ovarian | 11.2 | nih.gov |
| Cisplatin (Standard) | ID8 | Ovarian | 8.50 | nih.gov |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis for Mechanistic Understanding
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) analyses are fundamental to medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity. nih.gove3s-conferences.orgrsc.org These studies guide the design of more potent and selective analogues. nih.gove3s-conferences.org
For morpholine-containing compounds, SAR studies have revealed several key insights:
mTOR Inhibitors : The incorporation of trifluoromethyl and morpholine moieties into tetrahydroquinoline derivatives significantly enhances both selectivity and potency for mTOR. mdpi.com The position of the morpholine-like substitution, typically 1-2 carbon atoms from the core, is important for promoting binding. mdpi.com
MAO Inhibitors : In morpholine-based chalcones, the substituents on the chalcone (B49325) rings influence MAO inhibitory activity. nih.gov For instance, a pendant morpholine ring on the chalcone A ring was found to favor MAO-B inhibitory activity. nih.gov The presence of electron-withdrawing groups on ring B of the chalcone structure was associated with a more pronounced inhibitory effect on MAO-A. mdpi.com
Carbonic Anhydrase Inhibitors : For morpholine-acetamide derivatives, the presence of alcohol and amine substituents led to a remarkable increase in CA inhibition. nih.gov
General Observations : The morpholine ring is considered a "stretchy moiety" and a "special pharmacophore" capable of enhancing a molecule's potency through interactions with target proteins or by modulating pharmacokinetic properties. e3s-conferences.orgresearchgate.nete3s-conferences.org SAR studies on various quinoline-substituted morpholine derivatives have highlighted the importance of specific substituents, such as 4-methyl and 4-phenyl groups, for potent activity. e3s-conferences.org
QSAR analysis, a computational method, has been used alongside molecular docking to further elucidate the interactions of morpholine derivatives within the active site of enzymes like bovine CA-II. rsc.org These analyses help to build predictive models that correlate a compound's chemical structure with its biological activity.
Future Research Directions and Translational Perspectives
Innovations in Synthetic Strategies for Complex Architectures
Future synthetic research involving the 2-acetamidoethyl morpholine (B109124) scaffold will likely focus on creating more complex and stereochemically defined architectures to enhance biological specificity and potency. Current synthetic methods for morpholine derivatives often involve intramolecular or intermolecular cyclization strategies. researchgate.netresearchgate.net For instance, one common approach starts with the reaction of morpholine with chloroacetyl chloride to form an intermediate, which can then be reacted with other molecules to create more complex derivatives. jocpr.com
Innovations may draw from strategies used for architecturally complex alkaloids, such as the madangamines. mdpi.com These approaches include efficient ring-formation strategies and key reactions like enantioselective desymmetrization to build complex polycyclic systems. mdpi.com Future work could adapt such advanced strategies to incorporate the 2-acetamidoethyl morpholine unit into larger, more intricate molecules. The development of scalable synthetic routes that allow for late-stage functionalization will be crucial for creating libraries of diverse compounds for screening. researchgate.net
Key areas for innovation include:
Stereoselective Synthesis: Developing methods for the diastereoselective and enantioselective synthesis of complex molecules containing the this compound core to explore the impact of stereochemistry on biological activity.
Cascade Reactions: Designing multi-step reactions that can rapidly build molecular complexity from simple starting materials in a single pot, improving efficiency and reducing waste. mdpi.com
Novel Cyclization Strategies: Exploring new catalytic systems and reaction conditions to facilitate the formation of morpholine-containing polycyclic structures.
Elucidation of Novel Biological Targets and Pathways
The morpholine ring is a component of many bioactive molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. researchgate.nete3s-conferences.org Derivatives of morpholine have shown activity against various biological targets, suggesting that this compound could be a valuable scaffold for discovering new therapeutic agents.
Recent studies on morpholine-acetamide derivatives have identified their potential as anti-tumor drug candidates, with some compounds showing significant inhibitory activities against carbonic anhydrase and the proliferation of cancer cell lines. nih.gov Specifically, certain derivatives have demonstrated inhibitory effects on hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy. nih.gov Other research has highlighted the role of morpholine derivatives as inhibitors of cholinesterases, which is relevant for neurodegenerative diseases like Alzheimer's. nih.govnih.gov
Future research should aim to identify and validate novel biological targets for this compound and its derivatives. This can be achieved through:
High-Throughput Screening: Screening libraries of this compound analogs against diverse panels of biological targets, including kinases, proteases, and G-protein coupled receptors.
Chemical Proteomics: Utilizing probe-based molecules derived from this compound to identify direct protein binding partners in complex biological systems.
Phenotypic Screening: Employing cell-based assays to discover compounds that induce a desired physiological effect, followed by target deconvolution to identify the mechanism of action.
Below is a table summarizing the biological activities of various morpholine derivatives, indicating potential areas of investigation for this compound.
| Compound Class | Biological Target/Activity | Therapeutic Area |
| Morpholine-acetamide derivatives | Carbonic anhydrase, HIF-1α | Cancer |
| 2-[(phenoxy)(phenyl)methyl]morpholine | Serotonin & Noradrenaline Reuptake | Depression |
| 4-N-phenylaminoquinoline derivatives with morpholine | Cholinesterase | Alzheimer's Disease |
| 1-(2,5-dimethoxyphenyl)-2-aminoethanol morpholine analogues | Adrenergic Receptors | Cardiovascular Disease |
Exploration of Materials Science and Agrochemical Applications
Beyond pharmaceuticals, the unique physicochemical properties of the morpholine ring make it a candidate for applications in materials science and agrochemicals. e3s-conferences.org Morpholine derivatives are currently utilized as fungicides and herbicides in agriculture and as corrosion inhibitors in industrial processes. e3s-conferences.orgnih.gov
In materials science , polymers containing morpholine moieties, such as poly(N-acryloyl morpholine) (PNAM), are known for being biocompatible, hydrophilic, and non-cytotoxic. researchgate.net These properties make them suitable for biomedical applications. Research into new stimuli-responsive polymers derived from morpholine has shown that they can exhibit significant swelling kinetics in response to pH changes, suggesting their use in "smart" hydrogels for drug delivery and tissue engineering. nih.gov Future work could explore the incorporation of this compound into novel polymer backbones to create advanced materials with tailored properties.
In the agrochemical sector, morpholine derivatives are effective as systemic fungicides. nih.gov The demand for sustainable agriculture and high-yield crops is expected to drive the development of new agrochemicals based on morpholine structures. e3s-conferences.org Research could focus on designing novel this compound derivatives with enhanced potency and selectivity as fungicides or herbicides, while also assessing their environmental impact. researchgate.net
Potential applications are summarized in the table below:
| Application Area | Specific Use | Key Properties |
| Materials Science | Smart hydrogels, biomedical coatings | Biocompatibility, pH-responsiveness, hydrophilicity |
| Agrochemicals | Fungicides, herbicides | Systemic activity, target specificity |
| Industrial Chemistry | Corrosion inhibitors, emulsifiers | Film-forming, pH modification |
Integration of Artificial Intelligence and Machine Learning in Compound Design
De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. harvard.edu These models can be trained on large datasets of known bioactive molecules to generate new this compound derivatives that are predicted to have high affinity for a specific biological target and favorable drug-like properties. springernature.com
Synthesis Planning: AI tools can also assist in planning the synthetic routes for novel compounds. cecam.org By analyzing vast amounts of reaction data, these tools can suggest the most efficient and viable pathways to synthesize complex target molecules, including intricate derivatives of this compound. harvard.edu
Defining a target product profile with desired biological activity and physicochemical properties.
Using generative models to create a virtual library of novel derivatives.
Employing predictive models to screen the virtual library for potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Utilizing retrosynthesis AI to identify the most efficient synthetic routes for the top-ranked candidates.
Synthesizing and experimentally validating the predicted properties.
By embracing these advanced computational approaches, the exploration of the chemical space around this compound can be conducted with greater speed and efficiency, increasing the likelihood of discovering novel and impactful compounds.
Q & A
Q. How can computational modeling (e.g., DFT, MD) predict this compound’s reactivity in novel chemical environments?
- Methodology : Optimize geometry at the B3LYP/6-31G(d) level in Gaussian. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Run molecular dynamics (MD) simulations in explicit solvent (e.g., water) to study conformational stability. Validate predictions with experimental kinetics (e.g., reaction rates with electrophiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
